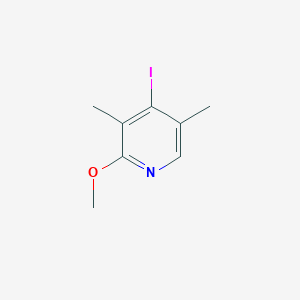

4-Iodo-2-methoxy-3,5-dimethylpyridine

Description

4-Iodo-2-methoxy-3,5-dimethylpyridine is a substituted pyridine derivative featuring an iodine atom at the 4-position, a methoxy group at the 2-position, and methyl groups at the 3- and 5-positions. This compound’s structure combines steric bulk (from the iodine and methyl groups) with electronic modulation (via the methoxy group), making it a versatile intermediate in organic synthesis, medicinal chemistry, and catalysis.

Properties

Molecular Formula |

C8H10INO |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

4-iodo-2-methoxy-3,5-dimethylpyridine |

InChI |

InChI=1S/C8H10INO/c1-5-4-10-8(11-3)6(2)7(5)9/h4H,1-3H3 |

InChI Key |

ZYDSBNIUTYENQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1I)C)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Analogues

The following table summarizes key pyridine derivatives structurally related to 4-Iodo-2-methoxy-3,5-dimethylpyridine, highlighting substituent positions, molecular weights, and applications:

Key Comparative Insights

Electronic and Steric Effects: The 4-iodo substituent in this compound introduces significant steric hindrance and polarizability compared to non-halogenated analogs like 4-methoxy-3,5-dimethylpyridine. This enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine serves as a superior leaving group . For instance, in Hsp90 inhibitors, the analogous 4-methoxy-3,5-dimethylpyridine moiety stabilizes π–π stacking interactions in hydrophobic protein pockets .

Positional Isomerism :

- 2-Iodo-3,5-dimethylpyridine () demonstrates how iodine placement affects reactivity. The C2-iodo isomer may exhibit distinct electronic properties and regioselectivity in substitution reactions compared to the C4-iodo derivative.

The iodine atom in the target compound could modulate pharmacokinetics or target engagement in similar drug-discovery contexts.

Stability and Storage :

- Pyridine derivatives with methoxy and methyl groups (e.g., LHE components in ) show stability under varied temperatures, though color changes may occur. This suggests that this compound could exhibit comparable shelf stability if stored properly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.